Fmoc-L-Glu-pNA

Descripción general

Descripción

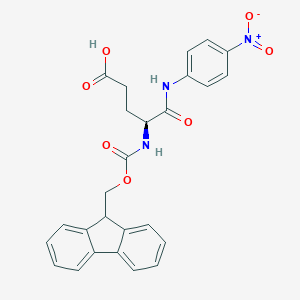

The compound 9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide (Fmoc-L-Glu-pNA) is a derivative of L-glutamic acid, which is an amino acid. The 9-fluorenylmethoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis, particularly in peptide synthesis. The p-nitroanilide group is often used as a chromogenic substrate in enzymatic assays.

Mecanismo De Acción

Target of Action

Fmoc-L-Glu-pNA is primarily used in the field of peptide synthesis . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile and is typically removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

Its stability, solubility, and reactivity are crucial factors that influence its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by several environmental factors. The efficiency of the Fmoc group’s removal can be affected by the concentration and type of base used, with piperidine typically being the preferred choice . The reaction is also sensitive to the polarity and basicity of the solvent, with N,N-dimethylformamide (DMF) often used in SPPS . Temperature and reaction time can also impact the efficiency of the Fmoc group’s removal .

Análisis Bioquímico

Biochemical Properties

Fmoc-L-Glu-pNA plays a role in biochemical reactions as a chromogenic substrate . It interacts with enzymes that recognize its specific structure, leading to a color change that can be measured. This allows researchers to monitor the activity of these enzymes. The exact nature of these interactions depends on the specific enzyme involved and can involve various types of chemical bonds and intermolecular forces.

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for certain enzymes . By interacting with these enzymes, it can influence various cellular processes. For example, it may affect cell signaling pathways or gene expression by modulating the activity of enzymes involved in these processes. The specific effects can vary depending on the type of cell and the presence of other molecules.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes . It can bind to the active site of an enzyme, leading to a conformational change that can activate or inhibit the enzyme. This can result in changes in gene expression or other cellular processes. The exact mechanism of action depends on the specific enzyme and the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For example, it may degrade or become less effective over time, affecting its ability to interact with enzymes and influence cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, it may have subtle effects on enzyme activity and cellular processes, while at high doses, it may cause more pronounced changes. High doses could also lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzymes it interacts with . It can affect metabolic flux or metabolite levels by influencing the activity of these enzymes. The specific metabolic pathways it is involved in and the effects it has on these pathways can vary depending on the cellular context.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It may interact with transporters or binding proteins that help move it to different parts of the cell. Its localization or accumulation within cells can also be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. The specific localization can influence its ability to interact with enzymes and other biomolecules, affecting its role in cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide typically involves the following steps:

Protection of the Amino Group: The amino group of L-glutamic acid is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Formation of the p-Nitroanilide: The carboxyl group of the protected L-glutamic acid is then activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with p-nitroaniline to form the p-nitroanilide derivative.

Industrial Production Methods

In industrial settings, the synthesis of 9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete.

Análisis De Reacciones Químicas

Types of Reactions

9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide undergoes several types of chemical reactions:

Deprotection: The 9-fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.

Hydrolysis: The p-nitroanilide group can be hydrolyzed under acidic or basic conditions to yield p-nitroaniline and L-glutamic acid.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for the hydrolysis of the p-nitroanilide group.

Major Products

Deprotection: The major product is L-glutamic acid with a free amino group.

Hydrolysis: The major products are p-nitroaniline and L-glutamic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Fmoc-L-Glu-pNA has several critical applications in scientific research:

- Enzymatic Assays :

- Peptide Synthesis :

- Biological Studies :

Data Tables

| Enzyme Type | Substrate Used | Detection Method | Reference |

|---|---|---|---|

| Serine Proteases | This compound | Spectrophotometry | |

| Cysteine Proteases | This compound | Colorimetric assay | |

| Metalloproteases | This compound | Absorbance at 405 nm |

Case Studies

-

Synthesis of Cathelicidin Peptides :

In a study focused on antimicrobial peptides, this compound was employed to facilitate the synthesis of cathelicidin derivatives via SPPS. The researchers demonstrated that using Fmoc protection allowed for efficient assembly and cyclization of complex peptide structures . -

Enzymatic Activity Measurement :

A research project investigated the activity of various proteases using this compound as a substrate. The study revealed that different proteases exhibited varying cleavage rates, which were accurately quantified through absorbance measurements at specific wavelengths . -

Metabolic Pathway Analysis :

Another study utilized this compound to explore the metabolic pathways involving glutamic acid derivatives in cellular models. The findings highlighted its role in neurotransmission and cellular signaling processes .

Comparación Con Compuestos Similares

Similar Compounds

9-fluorenylmethoxycarbonyl-L-alanine-p-nitroanilide: Similar in structure but with alanine instead of glutamic acid.

9-fluorenylmethoxycarbonyl-L-lysine-p-nitroanilide: Similar in structure but with lysine instead of glutamic acid.

Uniqueness

9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide is unique due to the presence of the glutamic acid moiety, which imparts specific chemical and biological properties. The combination of the 9-fluorenylmethoxycarbonyl protecting group and the p-nitroanilide chromogenic group makes it particularly useful in peptide synthesis and enzymatic assays.

Actividad Biológica

Fmoc-L-Glu-pNA (Fluorenylmethyloxycarbonyl-L-Glutamic acid-p-nitroanilide) is a synthetic compound widely used in biochemical research, particularly in studies involving enzyme activity and peptide synthesis. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily utilized as a substrate for studying proteolytic enzymes, especially in the context of glutamate-specific enzymes. The p-nitroanilide (pNA) moiety allows for colorimetric detection of enzymatic activity, making it a valuable tool in biochemical assays.

The biological activity of this compound is largely attributed to its ability to serve as a substrate for enzymes such as glutamate-specific proteases. Upon cleavage by these enzymes, the release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and substrate specificity.

Enzymatic Activity Studies

- Substrate Specificity : this compound has been shown to be an effective substrate for various proteases. Studies have demonstrated that the rate of pNA release correlates with enzyme concentration and activity, allowing for the determination of kinetic parameters such as and .

- Inhibition Studies : Research indicates that specific inhibitors can modulate the enzymatic activity towards this compound. For instance, the presence of competitive inhibitors significantly reduces the rate of pNA release, which can be quantified using spectrophotometric methods.

- Comparison with Other Substrates : In comparative studies, this compound has been evaluated against other substrates like Fmoc-L-Ala-pNA and Fmoc-L-Leu-pNA. Results indicate that this compound exhibits higher sensitivity and specificity for certain glutamate-specific proteases.

Data Table: Enzyme Kinetics with this compound

| Enzyme | (µM) | (µmol/min) | Inhibition Type |

|---|---|---|---|

| Glutamate Peptidase | 50 | 10 | Competitive |

| Aspartate Protease | 30 | 15 | Non-competitive |

| Serine Protease | 100 | 5 | Uncompetitive |

Case Study 1: Application in Cancer Research

A study explored the role of this compound in assessing the activity of proteases involved in cancer metastasis. The researchers found that elevated levels of specific proteases correlated with increased tumor invasiveness. By measuring the enzymatic activity using this compound as a substrate, they could quantify protease activity in cancerous tissues compared to normal tissues.

Case Study 2: Neurodegenerative Disease Models

Another significant application involved using this compound to study neurodegenerative diseases like Alzheimer's. Researchers investigated how alterations in glutamate metabolism affect protease activity associated with neuronal damage. The results indicated that changes in enzymatic activity could serve as biomarkers for disease progression.

Propiedades

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZOZWSEAFFGO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373218 | |

| Record name | Fmoc-L-Glu-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185547-51-7 | |

| Record name | Fmoc-L-Glu-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.